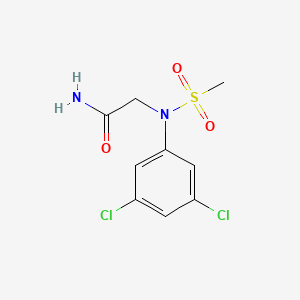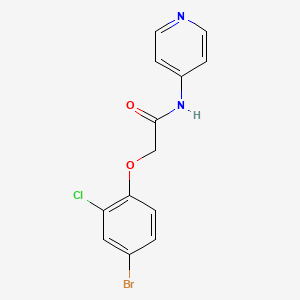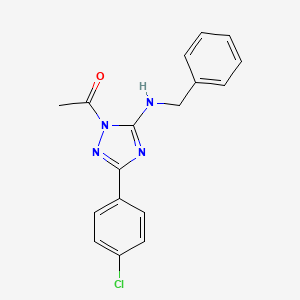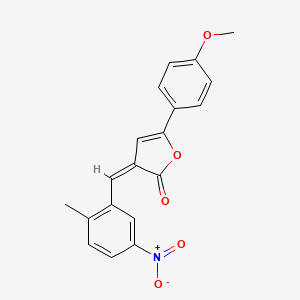
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide, also known as DMPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrole-based compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide has been found to affect various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It may also affect the expression of certain proteins that are involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide in lab experiments is that it exhibits potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and proliferation and to develop new therapies for cancer. However, one limitation is that it may exhibit cytotoxicity towards normal cells as well. This can make it difficult to use in vivo and may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide. One area of interest is the development of new analogs that exhibit improved potency and selectivity towards cancer cells. Another area of interest is the study of the mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide and its effects on various biochemical and physiological processes in the body. Additionally, N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide can be used in combination with other anti-cancer agents to develop more effective therapies for cancer.
Métodos De Síntesis
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide involves the reaction of 2,5-dimethylpyrrole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-angiogenic properties, which can prevent the formation of new blood vessels that are necessary for tumor growth.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-4-8-13(9-5-10)14(17)15-16-11(2)6-7-12(16)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKDHGWMMSGQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)

![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)






